N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide
Description
N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide is a sulfonamide derivative featuring a 1,3,4-oxadiazole ring substituted with a mercapto (-SH) group at position 5 and a phenyl-methanesulfonamide moiety at position 2. This compound combines the electron-withdrawing sulfonamide group with the heterocyclic oxadiazole core, which is known for its metabolic stability and bioisosteric properties. The mercapto group introduces redox-active and nucleophilic characteristics, making it distinct from other oxadiazole derivatives .
Properties
IUPAC Name |
N-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S2/c1-17(13,14)12-7-4-2-6(3-5-7)8-10-11-9(16)15-8/h2-5,12H,1H3,(H,11,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGOOCPNKFWIFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360630 | |
| Record name | N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436095-78-2 | |
| Record name | N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 436095-78-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide typically involves the reaction of a hydrazide derivative with carbon disulfide, followed by cyclization to form the oxadiazole ring. The thiol group is then alkylated using different alkyl halides under sonication conditions . The reaction conditions often include the use of solvents like acetone and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include disulfides, reduced oxadiazole derivatives, and substituted sulfonamides, which can have varied biological and chemical properties.
Scientific Research Applications
N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and down-regulating survival proteins .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The uniqueness of N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide lies in its hybrid structure, merging sulfonamide and mercapto-oxadiazole functionalities. Below is a comparative analysis with key analogs:
Biological Activity
N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide is a compound belonging to the class of 1,3,4-oxadiazoles, characterized by its unique chemical structure and significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a mercapto group attached to the oxadiazole ring and a methanesulfonamide moiety, which enhances its solubility and biological activity. Its molecular formula is with a molecular weight of 288.31 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Salmonella typhi | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents .
Antiviral Activity
The compound has also shown promise in antiviral applications. It inhibits viral replication through mechanisms involving interference with viral enzymes and host cell interactions. Specific studies have reported a significant reduction in viral load in treated cell cultures .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. It acts as an inhibitor of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins. This mechanism underlies its potential use in treating inflammatory conditions .
Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects with IC50 values ranging from 10 to 30 µM. The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and microbial metabolism.
- Receptor Modulation : It binds to specific receptors, modulating their activity and affecting downstream signaling pathways.
Case Studies
- Antibacterial Activity Study : A study conducted on synthesized oxadiazole derivatives showed that compounds similar to this compound exhibited strong antibacterial effects against resistant strains of bacteria. The study highlighted structure-activity relationships that could guide future modifications for enhanced efficacy .
- Anticancer Evaluation : In vitro assays using human cancer cell lines demonstrated that the compound induced significant apoptosis compared to control groups. Flow cytometry analysis confirmed increased levels of apoptotic markers in treated cells .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide?
- Methodology :
- Step 1 : Start with esterification of substituted benzoic acids (e.g., 4-chlorobenzoic acid) using methanol and sulfuric acid to form methyl esters.
- Step 2 : Convert esters to hydrazides via hydrazination with hydrazine hydrate.
- Step 3 : Cyclize hydrazides with cyanogen bromide (BrCN) in methanol to form 1,3,4-oxadiazole-2-amine intermediates.
- Step 4 : Couple the oxadiazole amine with methanesulfonyl chloride derivatives using NaH in dry THF to introduce the sulfonamide group .
- Key Challenges : Low yields in cyclization (Step 3) due to side reactions; optimization via temperature control (0–5°C) improves purity.
Q. Which spectroscopic and crystallographic methods are used for structural characterization?
- Spectroscopy :
- IR : Confirm functional groups (e.g., S–H stretch at ~2550 cm⁻¹ for mercapto groups, C=O at ~1680 cm⁻¹).
- NMR : H NMR detects aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.2 ppm); C NMR identifies oxadiazole carbons (δ 160–165 ppm).
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 338.05) .
Q. What preliminary biological screening assays are relevant for this compound?
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Anti-inflammatory : Albumin denaturation inhibition (IC₅₀ calculation via turbidity measurement at 660 nm).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Data Interpretation : Activity correlates with electron-withdrawing substituents (e.g., Cl on phenyl) enhancing oxidative stress in pathogens .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up in academic settings?
- Strategies :
- Catalysis : Replace BrCN with safer cyclizing agents (e.g., CDI or NBS) to reduce toxicity.
- Solvent Optimization : Use DMF instead of THF for coupling reactions to improve solubility of intermediates.
- Purification : Flash chromatography (hexane:EtOAc gradients) over recrystallization increases yield from 60% to 85% .
Q. How do structural modifications influence bioactivity?
- SAR Insights :
- Mercapto Group (-SH) : Critical for antimicrobial activity; oxidation to sulfone (-SO₂-) reduces potency by 50%.
- Phenyl Substituents : Electron-deficient groups (e.g., Cl, NO₂) enhance antitumor activity (IC₅₀ = 12 µM vs. 25 µM for unsubstituted analogs).
- Sulfonamide Linker : Replacement with carboxamide decreases metabolic stability in vivo .
- Data Table :
| Derivative | Substituent | MIC (µg/mL) | IC₅₀ (Anti-inflammatory, µM) |
|---|---|---|---|
| A | -Cl | 8.2 | 45.3 |
| B | -OCH₃ | 32.1 | 78.9 |
Q. How to resolve contradictions between computational docking and experimental bioactivity data?
- Approach :
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., DNA polymerase inhibition) to identify false-positive docking poses.
- Metabolite Interference : Test stability in cell culture media (e.g., DMEM + 10% FBS) to rule out compound degradation .
- Example : Docking predicts strong binding to DNA gyrase (ΔG = -9.8 kcal/mol), but low MIC values suggest poor membrane permeability. Solution: Introduce lipophilic groups (e.g., -CF₃) to enhance cellular uptake .
Q. What advanced techniques validate target engagement in mechanistic studies?
- Methods :
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to enzymes (e.g., α-amylase).
- Cellular Thermal Shift Assay (CETSA) : Confirm thermal stabilization of target proteins (e.g., COX-2) in treated cells.
- Metabolomics : LC-MS/MS profiles to track downstream metabolic disruptions (e.g., ROS accumulation) .
Data Contradiction Analysis
Q. Why do in vitro and in vivo antitumor results diverge?
- Hypotheses :
- Pharmacokinetics : Poor oral bioavailability due to high logP (~3.5) limits systemic exposure.
- Metabolite Interference : Hepatic conversion to inactive sulfonic acid derivatives.
- Resolution :
- Prodrug Design : Mask -SH group with acetyl protection to improve absorption.
- Nanocarrier Delivery : Encapsulate in PLGA nanoparticles to enhance tumor targeting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
